molecular formula C9H6F3N B1294352 3-(Trifluoromethyl)phenylacetonitrile CAS No. 2338-76-3

3-(Trifluoromethyl)phenylacetonitrile

Cat. No.: B1294352
CAS No.: 2338-76-3
M. Wt: 185.15 g/mol
InChI Key: JOIYKSLWXLFGGR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenylacetonitrile: is an organic compound with the molecular formula C9H6F3N . It is a colorless to almost colorless liquid at room temperature. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)phenylacetonitrile typically involves the trifluoromethylation of benzyl cyanide derivatives. One common method includes the reaction of 3-(Trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and safety. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide, dimethyl sulfoxide (DMSO), acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a suitable catalyst.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products:

    Nucleophilic Substitution: Amides, amines.

    Reduction: Amines.

    Oxidation: Carboxylic acids

Scientific Research Applications

Chemistry: 3-(Trifluoromethyl)phenylacetonitrile is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique properties to the molecules, such as increased lipophilicity and metabolic stability .

Biology and Medicine: In medicinal chemistry, this compound is used to develop drugs with enhanced bioavailability and efficacy. The trifluoromethyl group can improve the pharmacokinetic properties of drug candidates .

Industry: In the agrochemical industry, this compound is used to synthesize herbicides, insecticides, and fungicides. Its derivatives are effective in controlling a wide range of pests and diseases .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenylacetonitrile and its derivatives depends on the specific application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of drug molecules to their target proteins, leading to improved therapeutic effects. The nitrile group can also participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylacetonitrile
  • 2-(Trifluoromethyl)phenylacetonitrile
  • 3,5-Bis(trifluoromethyl)phenylacetonitrile

Comparison: 3-(Trifluoromethyl)phenylacetonitrile is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional isomerism can lead to differences in reactivity, physical properties, and biological activity. For example, 4-(Trifluoromethyl)phenylacetonitrile may exhibit different pharmacokinetic properties compared to the 3-isomer .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIYKSLWXLFGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044617
Record name [3-(Trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044617
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Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzeneacetonitrile, 3-(trifluoromethyl)-
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CAS No.

2338-76-3
Record name [3-(Trifluoromethyl)phenyl]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2338-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name m-Trifluoromethylphenylacetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetonitrile, 3-(trifluoromethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [3-(Trifluoromethyl)phenyl]acetonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID9044617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)phenylacetonitrile
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Record name M-TRIFLUOROMETHYLPHENYLACETONITRILE
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Synthesis routes and methods

Procedure details

A mixture of 12.0 g (61.5 mmole) m-trifluoromethylbenzyl chloride, 9.56 g (195 mmole) sodium cyanide and 60 ml dimethylsulfoxide was heated at 50° to 80° C. for four hours and poured into water. The aqueous mixture was extracted with methylene chloride, the extracts dried over sodium sulfate and the solvent evaporated in vacuo to give 12.2 g of yellow oil which was used in the next step. 1H-NMR(CDCl3)ppm(delta): 3.80 (s, 2H), 7.60 (s, 4H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.56 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for producing 3-(Trifluoromethyl)phenylacetonitrile?

A1: [] The synthesis of this compound involves a three-step process starting with aminobenzyl cyanide. First, a trifluoromethylation reaction is carried out. The resulting product then undergoes a diazotization reaction followed by a reduction reaction to yield the final product, this compound. This method is considered advantageous due to its straightforward process, high yield, minimal side reactions, and suitability for industrial production.

Q2: What are the potential applications of this compound?

A2: [, ] this compound is primarily recognized as a valuable building block in the synthesis of various pharmaceuticals and agricultural pesticides. Its specific structure makes it a desirable intermediate for introducing the 3-(Trifluoromethyl)phenyl moiety into more complex molecules with potentially enhanced biological activities.

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